molecular formula C6H4Cl2KO B1264831 Potassium 2,5-dichlorophenolate CAS No. 68938-81-8

Potassium 2,5-dichlorophenolate

Cat. No.: B1264831
CAS No.: 68938-81-8
M. Wt: 202.10 g/mol
InChI Key: QQDAXBKAPINROG-UHFFFAOYSA-N
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Description

Potassium 2,5-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2KO . It is also known as potassium 2,5-dichlorophenoxide .


Synthesis Analysis

The synthesis of this compound can be achieved through solid-liquid phase transfer catalysis . Another method involves the carboxylation of this compound with carbon dioxide in xylene at elevated pressure .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 potassium atom, and 1 oxygen atom . The molecular weight is 201.09172 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of Triclosan through solid-liquid phase transfer catalysis . It can also react with carbon dioxide in a carboxylation reaction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.09172 . The density of the compound is 1.458 g/cm3 . The boiling point is 214.6ºC at 760 mmHg , and the melting point is 59-60ºC .

Safety and Hazards

Potassium 2,5-dichlorophenolate may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Properties

CAS No.

68938-81-8

Molecular Formula

C6H4Cl2KO

Molecular Weight

202.10 g/mol

IUPAC Name

potassium;2,5-dichlorophenolate

InChI

InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;

InChI Key

QQDAXBKAPINROG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[O-])Cl.[K+]

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Cl.[K]

68938-81-8

physical_description

Liquid

Related CAS

583-78-8 (Parent)

Synonyms

2,5-dichlorophenol
2,5-dichlorophenol, potassium salt
2,5-dichlorophenol, sodium salt
potassium 2,5-dichlorophenoxide
sodium 2,5-dichlorophenoxide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 81.5 gm (0.50 mol) of 2,5-dichloro-phenol in 400 ml of xylene was boiled with 31.8 gm of 88% caustic potash (corresponding to 0.50 mol KOH) in a vessel equipped with an efficient water trap comprising a water-cooled phase separation tube until no more water separated out of the distillate. An anhydrous solution of potassium 2,5-dichlorophenolate in xylene was thus obtained. This solution was filtered and then charged into a shaker autoclave having a capacity of 2 liters, which had been warmed to 40° C. 104 gm (0.75 mol) of finely powdered, anhydrous potassium carbonate were then added to the contents, and the autoclave was flushed with carbon dioxide and then closed. The contents of the autoclave were now shaken for 25 minutes at 40° C. while introducing carbon dioxide at a pressure of 40 bars. Thereafter, the introduction of carbon dioxide was discontinued, and the contents of the autoclave were shaken at 140° C. for 15 hours, whereby the internal pressure rose to 70-80 bars. The contents of the autoclave were now allowed to cool to below 60° C., the pressure was released, and the autoclave was subsequently emptied by first rinsing it with xylene and then with a total of 700 ml of water. The xylene phases, including the solid matter contained therein, were combined. The solid matter was separated from the xylene mother liquor by suction filtration and then dissolved in the aqueous phase. The aqueous solution thus obtained was made strongly acid with concentrated hydrochloric acid, whereupon 3,6-dichloro-salicylic acid precipitated out. The precipitate was collected by suction filtration and, together with three liters of water, subjected to steam distillation. Any dichlorophenol and xylene still present passed over with the steam, whereas the desired product remained in the distillation vessel. When the distillate passing over was clear, the distillation was stopped. The contents of the distillation vessel were now filtered while still hot, and the filtrate was cooled, whereupon the product crystallized out. It was collected by suction filtration and dried (1st product fraction).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium 2,5-dichlorophenolate

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